molecular formula C10H8S B8124020 6-Vinylbenzo[b]thiophene

6-Vinylbenzo[b]thiophene

Cat. No.: B8124020
M. Wt: 160.24 g/mol
InChI Key: XDGMXAWMKSGDKH-UHFFFAOYSA-N
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Description

6-Vinylbenzo[b]thiophene (CAS 1825318-60-2) is a versatile benzothiophene-based building block prized for its application in medicinal chemistry and materials science research. The benzo[b]thiophene scaffold is a recognized privileged structure in drug discovery, known for conferring a wide range of pharmacological activities . This specific derivative, featuring a vinyl functional group at the 6-position, offers a reactive handle for further synthetic modification, making it a valuable intermediate for constructing more complex molecules. Researchers utilize this compound primarily as a key precursor in the synthesis of novel bioactive agents. The benzo[b]thiophene core is found in various therapeutic areas, including oncology, neurology, and infectious diseases . Its derivatives have been developed as selective estrogen receptor modulators (SERMs), enzyme inhibitors, and antimicrobial agents . The vinyl substituent enhances its utility by allowing participation in cross-coupling reactions or cycloadditions, enabling the creation of diverse chemical libraries for biological screening . Main Applications & Research Value: • Medicinal Chemistry: Serves as a core scaffold for developing potential therapeutic agents with activities including anticancer, antimicrobial, and central nervous system targets . • Chemical Synthesis: Acts as a versatile intermediate. The vinyl group is a crucial site for further functionalization, enabling access to more complex or labeled compounds for structure-activity relationship (SAR) studies . • Materials Science: Benzo[b]thiophene derivatives are investigated in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) . Product Information: • CAS Number: 1825318-60-2 • Molecular Formula: C 10 H 8 S • Molecular Weight: 160.24 g/mol This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with care in a appropriately controlled laboratory environment.

Properties

IUPAC Name

6-ethenyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S/c1-2-8-3-4-9-5-6-11-10(9)7-8/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGMXAWMKSGDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Subsequent Functionalization

The synthesis of 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic) via regioselective nitration, as described by Boyd et al., provides a pathway to C6-substituted derivatives. Nitration of benzo[b]thiophene 1,1-dioxide using HNO₃/H₂SO₄ at −15°C achieves >95% regioselectivity for the C6 position. Reduction of the nitro group to an amine (Fe/NH₄Cl in methanol) yields 6-aminobenzo[b]thiophene, which can undergo further transformations.

Introducing a vinyl group could involve diazotization of the amine followed by a Heck coupling with ethylene. Alternatively, Sandmeyer reaction conditions could replace the amine with a halogen, enabling a palladium-catalyzed vinylation.

Reductive Amination and Alkylation

A reductive amination protocol from recent literature reacts 6-aminobenzo[b]thiophene with aldehydes in the presence of NaBH₃CN. Substituting benzaldehyde with acrolein (propenal) may yield a 6-(allylamino) intermediate, which could undergo elimination to form the vinyl group. However, this route requires precise control of reaction conditions to avoid over-reduction or polymerization.

Catalytic Condensation of Styrene and Sulfur

The patent US5569772A briefly mentions the catalytic condensation of styrene and sulfur to produce unsubstituted benzo[b]thiophenes. Modifying this method by introducing a vinyl-substituted styrene derivative could direct the condensation toward this compound. Catalysts such as iodine or metal sulfides may enhance regioselectivity, though yields are historically low (<30%) for analogous reactions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYieldLimitations
Oxidative Cyclizationo-Mercaptocinnamic acidPPA, 85–140°C40–60%Regioselectivity issues
Acid-Catalyzed CyclizationStyryl sulfoxidePTSA, toluene, reflux70–80%Precursor synthesis required
Nitration/FunctionalizationBenzo[b]thiophene dioxideHNO₃/H₂SO₄, −15°C85–95%Multi-step process
Catalytic CondensationVinyl-substituted styreneSulfur, I₂, 150–200°C20–30%Low yield, side products

Chemical Reactions Analysis

Types of Reactions

6-Vinylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylbenzo[b]thiophene.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Vinylbenzo[b]thiophene and its derivatives have been extensively studied for their biological activities. The benzo[b]thiophene scaffold is recognized for its diverse pharmacological properties, including:

  • Anticancer Activity : Compounds based on the benzo[b]thiophene structure have shown significant anticancer properties. For instance, certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .
  • Antimicrobial Properties : Research indicates that benzo[b]thiophenes exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of benzo[b]thiophene derivatives, which could be beneficial in treating inflammatory diseases .
  • Clinical Applications : Several FDA-approved drugs incorporate the benzo[b]thiophene moiety, underscoring its importance in drug design. Notable examples include raloxifene and brexpiprazole, which are used to treat osteoporosis and schizophrenia, respectively .

Materials Science

In materials chemistry, this compound has shown promise in the development of advanced materials:

  • Organic Solar Cells : The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored to enhance solar cell efficiency .
  • Organic Light-Emitting Diodes (OLEDs) : The incorporation of benzo[b]thiophene derivatives into OLEDs has been studied due to their favorable photophysical properties, which contribute to better light emission and device performance .
  • Semiconductors : The electronic characteristics of this compound allow it to function as a semiconductor material in various electronic applications, including transistors and sensors .

Organic Synthesis

This compound serves as an important building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized in palladium-catalyzed reactions for the formation of complex organic structures. For example, it has been employed in C–C bond formation reactions, which are crucial for synthesizing pharmaceuticals and agrochemicals .
  • Functionalization Reactions : The vinyl group in this compound allows for various functionalization reactions, enabling the introduction of different substituents that can modulate the compound's properties and enhance its biological activity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several benzo[b]thiophene derivatives, including 6-vinyl variants. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cells with IC50 values lower than those of standard chemotherapeutics. This suggests their potential as lead compounds in cancer drug development .

Case Study 2: Organic Solar Cells

Research focused on incorporating this compound into organic solar cells revealed that devices using this compound showed improved power conversion efficiencies compared to traditional materials. This advancement highlights the importance of structural modifications in enhancing material performance for renewable energy applications .

Mechanism of Action

The mechanism of action of 6-vinylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The vinyl group can participate in reactions that modify the compound’s structure, enhancing its binding affinity and activity. The pathways involved often include electrophilic and nucleophilic interactions, as well as radical mechanisms .

Comparison with Similar Compounds

Substituent-Driven Structural Variations

Key structural analogs of benzo[b]thiophene derivatives include variations in substituents and ring saturation. Below is a comparative table:

Compound Name Substituents/Ring System Key Structural Features References
6-Vinylbenzo[b]thiophene Vinyl at C6 Enhanced conjugation, reactivity Inferred
Tetrahydrobenzo[b]thiophene derivatives Saturated 4,5,6,7-positions Improved metabolic stability, reduced planarity
Methyl 3-chloro-6-methylbenzo[b]thiophene Cl at C3, Me at C6 Electron-withdrawing and -donating effects
N-(5-phenylthiophen-2-yl)acetamide Acetamide and phenyl substituents Bioisosteric replacement for carcinogens
Tricyclic fused benzo[b]thiophenes Additional fused rings (e.g., pyrazole) Extended π-systems, material applications

Key Observations :

  • Saturated derivatives (e.g., tetrahydrobenzo[b]thiophenes) exhibit reduced aromaticity, improving solubility and metabolic stability .
  • Halogenation (e.g., Cl or Me groups) modulates electronic properties, influencing reactivity and binding affinities .

Key Observations :

  • Halogenation methods (e.g., silica gel-assisted) enable precise functionalization at specific positions .
  • Cyclization and annulation strategies are critical for constructing fused-ring systems .

Physical and Chemical Properties

Melting points, solubility, and spectral data vary significantly:

Compound Melting Point (°C) Solubility Notable Spectral Data (IR/NMR) References
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 277–278 Low in water IR: 2200 cm⁻¹ (C≡N); ¹H NMR: δ 7.8–7.3 (m, Ar-H)
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate Not reported Lipophilic ¹H NMR: δ 2.5 (s, Me), 3.9 (s, COOMe)
N-(5-phenylthiophen-2-yl)acetamide 135–137 Moderate in EtOH IR: 1650 cm⁻¹ (C=O); ¹H NMR: δ 7.6–7.2 (m, Ar-H)

Key Observations :

  • Electron-withdrawing groups (e.g., CN, COOMe) reduce solubility in polar solvents .
  • Aromatic substituents (e.g., phenyl) contribute to higher melting points due to π-stacking .

Key Observations :

  • Vinyl groups may increase bioactivation risks due to epoxidation pathways .
  • Saturated derivatives show reduced toxicity and improved therapeutic indices .

Q & A

Q. What benchmarks ensure reproducibility in computational studies of this compound?

  • Methodological Answer : Compare computed bond lengths (C-S, C-C) with experimental microwave spectroscopy data . Use NIST-recommended entropy (S°) and heat capacity (Cₚ°) values for thermodynamic validations .

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